Indoline-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline-6-carboxylic acid hydrochloride is a chemical compound with the formula C9H10ClNO2 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products .
Synthesis Analysis
The synthesis of indoline derivatives has been reported using various methods such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis
The molecular structure of Indoline-6-carboxylic acid hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
Indoline-6-carboxylic acid hydrochloride can be used as a reactant for the preparation of various compounds. For example, it can be used in the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .Physical And Chemical Properties Analysis
Indoline-6-carboxylic acid hydrochloride has a molecular weight of 199.63 . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Field
Application
Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .
Method of Application
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Results
Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
Antibiotics
Field
Application
Indoline-related alkaloids have been fully developed as antibiotics .
Method of Application
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .
Results
The activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now .
Inhibitors of E. coli MurD ligase
Field
Application
Indoline-6-carboxylic acid hydrochloride is used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
Method of Application
The specific method of application is not provided in the source .
Results
The specific results or outcomes are not provided in the source .
Anti-inflammatory and Analgesic Drugs
Field
Application
Indoline structures have been used in the development of anti-inflammatory and analgesic drugs .
Method of Application
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Results
Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-inflammatory and have been used as analgesics .
Cardiovascular Diseases Treatment
Field
Application
Indoline structures have been used in the treatment of cardiovascular diseases .
Method of Application
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .
Results
Drugs containing indoline have played important roles in more disease treatment aspects, such as treating cardiovascular diseases .
Interleukin-2 Inducible T Cell Kinase Inhibitors
Field
Application
Indoline-6-carboxylic acid hydrochloride is used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
Method of Application
The specific method of application is not provided in the source .
Results
The specific results or outcomes are not provided in the source .
Anti-viral Drugs
Field
Application
Indoline derivatives have been used in the development of anti-viral drugs . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Method of Application
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Results
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-HIV Drugs
Field
Application
Indoline derivatives have been used in the development of anti-HIV drugs .
Method of Application
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Results
The specific results or outcomes are not provided in the source .
Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
Field
Application
Indoline-6-carboxylic acid hydrochloride is used as a reactant for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in Hedgehog pathway .
Method of Application
The specific method of application is not provided in the source .
Results
The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSTRMYKHJESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride | |
CAS RN |
15861-37-7 |
Source
|
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.